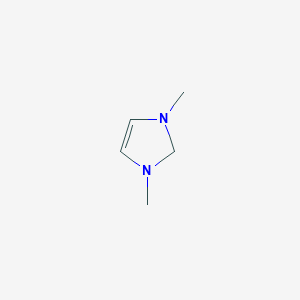

1H-Imidazole, 2,3-dihydro-1,3-dimethyl-

Description

1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, also known as 1,3-dimethylimidazolidine (B15366825), is a saturated five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. While a simple molecule in its own right, it serves as a crucial precursor to several highly significant chemical entities, most notably N-heterocyclic carbenes (NHCs) and polar aprotic solvents. Its chemical utility is best understood within the context of its parent structure, the dihydroimidazole (B8729859) (or imidazoline) ring system.

| Property | Value |

|---|---|

| IUPAC Name | 1,3-dimethylimidazolidine |

| Synonyms | 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- |

| Molecular Formula | C₅H₁₂N₂ |

| Molar Mass | 100.16 g/mol |

| CAS Number | 14103-77-6 |

The dihydroimidazole ring system is widely regarded as a "privileged scaffold" in chemical science. This designation refers to molecular frameworks that are capable of binding to a wide range of biological targets, making them exceptionally valuable in medicinal chemistry and drug discovery. wikipedia.orgnih.govresearchgate.net The unique electronic characteristics of the imidazole (B134444) core, with its two nitrogen atoms, allow for diverse interactions such as hydrogen bonding and coordination with biological macromolecules. nih.gov This has led to the incorporation of imidazole and dihydroimidazole structures into a multitude of compounds explored for various therapeutic applications. biomedpharmajournal.orgsemanticscholar.orgresearchgate.net

In the realm of inorganic and organometallic chemistry, the significance of the dihydroimidazole scaffold has surged with the rise of N-heterocyclic carbenes (NHCs). taylorandfrancis.comnih.gov Dihydroimidazoles are direct precursors to the imidazolium (B1220033) salts from which these carbenes are generated. tcichemicals.com NHCs have revolutionized the field of catalysis, largely replacing phosphine (B1218219) ligands in many applications. taylorandfrancis.com This is due to their properties as strong σ-donating ligands that form highly stable bonds with metal centers, enhancing the catalytic activity and stability of the resulting complexes. nih.gov The steric and electronic properties of NHC ligands can be precisely adjusted by modifying the substituents on the nitrogen atoms and the heterocyclic backbone, offering a level of tuneability that is critical for optimizing catalytic processes. nih.gov

The primary research value of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- lies in its role as a precursor, particularly for the generation of the saturated N-heterocyclic carbene, 1,3-dimethylimidazolidin-2-ylidene . This carbene, and its unsaturated analog 1,3-dimethylimidazol-2-ylidene , are central to several major research areas.

Coordination Chemistry and Homogeneous Catalysis : The most extensive application is the use of the derived NHC as a ligand for transition metals. taylorandfrancis.com The resulting metal-NHC complexes are often more stable and more active than their phosphine-based counterparts. nih.gov These complexes are employed as catalysts in a vast array of organic transformations, including olefin metathesis, C-C and C-heteroatom cross-coupling reactions, and C-H bond activation. tcichemicals.com The strong M-C bond imparts high thermal stability, and the bulky substituents that can be placed on the nitrogen atoms provide a sterically shielded environment around the metal center, which can control selectivity. scielo.br

Organocatalysis : Free N-heterocyclic carbenes, generated from precursors like 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, can function as potent nucleophilic catalysts in the absence of a metal. tcichemicals.com A classic example is the benzoin (B196080) condensation. In this role, the NHC catalyst enables "umpolung" or polarity inversion of aldehydes, allowing them to act as acyl anion equivalents. taylorandfrancis.com This mode of activation has been expanded to a wide range of other transformations, establishing NHCs as a fundamental pillar of modern organocatalysis. core.ac.uksigmaaldrich.com

Material Science : Research has explored the use of NHCs to functionalize and stabilize surfaces. Their strong binding affinity has been leveraged to create ordered monolayers on silicon and to anchor molecules to gold surfaces, offering greater stability than traditional thiol-based linkers. researchgate.net Furthermore, the 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- structure is a core component of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) , a high-boiling, polar aprotic solvent used as a replacement for other more hazardous solvents in various industrial and laboratory applications. google.comwikipedia.org

The methods for creating the dihydroimidazole core and the understanding of its chemical potential have evolved significantly over time.

Evolution of Synthesis: Historically, the synthesis of 2-imidazolines (a class of dihydroimidazoles) relied on the condensation of 1,2-diamines with various carbonyl compounds or their derivatives. chemicalbook.com Common methods include the reaction of a diamine with nitriles (in a Pinner-type reaction), esters, or aldehydes. wikipedia.orgorganic-chemistry.org More recent developments have focused on improving efficiency and yield by using different reagents and conditions, such as iodine, tert-butyl hypochlorite, or environmentally benign oxidants like hydrogen peroxide to facilitate the cyclization and oxidation from an aldehyde and a diamine. chemicalbook.comorganic-chemistry.org The synthesis of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- specifically involves the reaction of N,N'-dimethylethylenediamine with a one-carbon electrophile, such as formaldehyde (B43269) or its equivalents. orgsyn.org

| Synthetic Method | Precursors | Conditions | Reference |

|---|---|---|---|

| Nitrile Condensation | 1,2-Diamine + Nitrile | High Temperature, Acid Catalyst | wikipedia.org |

| Aldehyde Condensation | 1,2-Diamine + Aldehyde | Oxidizing Agent (e.g., I₂, H₂O₂) | chemicalbook.comorganic-chemistry.org |

| Heine Reaction | Imidoyl Chloride + Aziridine | One-pot, Stereospecific | nih.gov |

| From Thioureas | N,N'-dialkylthiourea + α-hydroxyketone | Treatment with Potassium | researchgate.net |

Evolution of Mechanistic Understanding: The conceptual understanding of this chemical class underwent a profound transformation in the late 20th century. While the existence of carbenes derived from dihydroimidazole precursors was conjectured by researchers like Hans-Werner Wanzlick as early as the 1960s, they were considered transient, highly reactive intermediates. tcichemicals.comwikipedia.org The field was revolutionized in 1991 when Arduengo and his coworkers succeeded in isolating the first crystalline, stable N-heterocyclic carbene. taylorandfrancis.comwikipedia.org

This discovery shifted the paradigm, proving that these species could be isolated and handled. Subsequent mechanistic studies revealed that their remarkable stability arises from the electronic contribution of the adjacent nitrogen atoms, which donate electron density into the formally empty p-orbital of the divalent carbon atom. wikipedia.org This σ-donation is the key to their powerful ligating ability in organometallic chemistry. nih.gov The mechanism of their formation is now well-understood to proceed via the deprotonation of the C2-proton of a corresponding imidazolium or dihydroimidazolium (imidazolidinium) salt, which is itself readily formed from the dihydroimidazole precursor. This deeper mechanistic insight has enabled the rational design of countless NHC ligands and organocatalysts tailored for specific chemical transformations. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Role/Class |

|---|---|---|

| 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- | 1,3-Dimethylimidazolidine | Subject Compound, NHC Precursor |

| 1,3-dimethylimidazolidin-2-ylidene | - | Saturated N-Heterocyclic Carbene (NHC) |

| 1,3-dimethylimidazol-2-ylidene | - | Unsaturated N-Heterocyclic Carbene (NHC) |

| 1,3-dimethyl-2-imidazolidinone | DMI, Dimethylethyleneurea | Polar Aprotic Solvent |

| Dihydroimidazole | Imidazoline (B1206853) | Heterocyclic Scaffold Class |

| Imidazolium Salt | - | NHC Precursor |

| N,N'-dimethylethylenediamine | - | Synthetic Precursor |

| Phosphine | - | Ligand Class for Comparison |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14103-77-6 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16218 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole, 2,3 Dihydro 1,3 Dimethyl and Its Structural Derivatives

Direct Ring-Closure and Cyclization Strategies

The most direct approaches to the 2,3-dihydro-1H-imidazole core involve the formation of the heterocyclic ring from acyclic precursors. These methods build the fundamental structure through cyclocondensation and alkylation reactions.

Cyclocondensation Reactions Utilizing 1,2-Diamines

The cyclocondensation of a 1,2-diamine with a one-carbon electrophile is a fundamental strategy for constructing the 2,3-dihydro-1H-imidazole ring system. For the target molecule, 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- , the key starting material is N,N'-Dimethylethylenediamine . This diamine undergoes condensation with various single-carbon sources, such as aldehydes or their equivalents, to form the five-membered ring.

The reaction typically involves the condensation of the diamine with an aldehyde or ketone to form an imidazolidine (B613845), which is the hydrogenated backbone of a dihydroimidazole (B8729859). For instance, the reaction of N,N'-Dimethylethylenediamine with formaldehyde (B43269) or paraformaldehyde serves as a direct route to the desired product. This type of reaction is foundational in heterocyclic chemistry. rsc.org A well-documented related synthesis is the preparation of 1,3-diaryl-imidazolium chlorides, which utilizes a 1,4-diaryl-1,4-diazabutadiene (formed from a diamine and glyoxal) and paraformaldehyde, showcasing the utility of formaldehyde as the C1-synthon in forming the imidazole (B134444) ring. beilstein-journals.orgnih.gov The general conditions for such cyclocondensations are often straightforward, sometimes requiring acid catalysis to facilitate the dehydration-cyclization cascade.

Table 1: Representative Cyclocondensation Approach

| Diamine Precursor | C1-Source | Product | Notes |

|---|---|---|---|

| N,N'-Dimethylethylenediamine | Formaldehyde / Paraformaldehyde | 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- | A direct and fundamental route to the imidazolidine core. |

Alkylation Approaches for Imidazole and Dihydroimidazole Precursors

An alternative strategy begins with an existing imidazole ring, which is then modified through alkylation and subsequent reduction. This two-step approach involves first creating the 1,3-disubstituted pattern on an aromatic imidazole core, followed by saturation of the ring.

The initial step involves the exhaustive methylation of imidazole or the methylation of 1-Methylimidazole (B24206) . nih.gov For example, 1-Methylimidazole can be readily alkylated with an agent like iodomethane (B122720) to produce the quaternary ammonium (B1175870) salt, 1,3-Dimethyl-1H-imidazol-3-ium iodide . rsc.org This reaction is typically high-yielding and proceeds under mild conditions. rsc.orgorientjchem.org

The second, more challenging step would be the reduction of the aromatic 1,3-Dimethylimidazolium (B1194174) salt to the target 2,3-dihydro-1H-imidazole. The aromaticity of the imidazolium (B1220033) cation makes it stable and resistant to reduction. This transformation would require potent reducing agents capable of hydrogenating the heterocyclic ring system.

Table 2: Alkylation and Reduction Strategy

| Precursor | Reagent(s) | Intermediate | Final Product |

|---|

Functionalization and Derivatization Pathways

These synthetic routes rely on the chemical modification of imidazole derivatives, using them as platforms to access the target dihydroimidazole structure through various reaction cascades.

Metal-Free [2+3] Cycloaddition Reactions for Dihydroimidazole Formation

Metal-free cycloaddition reactions provide a pathway to construct complex heterocyclic systems. In the context of dihydroimidazoles, a [3+2] cycloaddition using an imidazole N-oxide as the three-atom component can be employed. Research has demonstrated that imidazole N-oxides can react with dipolarophiles like ethyl cyanoacetate (B8463686) in a metal-free cycloaddition. nih.gov This reaction does not yield the parent 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- but rather a functionalized derivative, specifically an ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivative. nih.gov This method highlights a sophisticated approach to forming the dihydroimidazole core, generating a product with handles for further chemical modification.

Transformations Involving Imidazole N-Oxides as Synthetic Intermediates

Imidazole N-oxides are versatile intermediates in the synthesis of various imidazole derivatives. beilstein-journals.orgnih.gov They can be prepared through methods such as the ball-milling mechanochemical reaction of α-hydroxyiminoketones with formaldimines. alliedacademies.org

Once formed, these N-oxides can undergo a range of transformations. For instance, 2-unsubstituted imidazole N-oxides can be O-alkylated with agents like benzyl (B1604629) bromide. beilstein-journals.org The resulting (N-alkoxy)imidazolium salts are valuable precursors that can be deprotonated to generate N-heterocyclic carbene (NHC) intermediates. beilstein-journals.org These highly reactive carbenes can then be trapped with various reagents, leading to a diverse array of functionalized imidazole products. This versatility makes imidazole N-oxides a key starting point for derivatization pathways that can lead to dihydroimidazole structures.

Desulfurization and Functionalization of Dihydroimidazole-2-thiones

A prominent pathway that often starts from imidazole N-oxides involves the formation and subsequent desulfurization of a dihydroimidazole-2-thione (also known as an ethylenethiourea). The synthesis of optically active imidazole-2-thiones can be achieved by reacting the carbene intermediates generated from imidazole N-oxides with elemental sulfur. beilstein-journals.org

The critical step for accessing the target molecule from this intermediate is the desulfurization of the corresponding thione, 1,3-Dimethyldihydroimidazole-2-thione . While strong reagents like nickel boride are known to desulfurize related benzimidazoline-2-thiones, they often lead to the fully aromatized benzimidazole (B57391) product. rsc.org A milder and more controlled desulfurization is necessary to preserve the saturated dihydroimidazole ring. A simple and effective method for the desulfurization of cyclic thioureas involves using hydrogen peroxide in acetic acid. nih.gov This mild approach offers a synthetically useful route to convert the C=S group of the thione into a C-H bond, completing the synthesis of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- .

Table 3: Summary of Compound Names

| Compound Name | Structure/Role |

|---|---|

| 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- | Target Compound |

| N,N'-Dimethylethylenediamine | Diamine Precursor |

| 1-Methylimidazole | Imidazole Precursor |

| 1,3-Dimethyl-1H-imidazol-3-ium iodide | Alkylation Intermediate |

| Imidazole N-Oxide | Synthetic Intermediate |

| 1,3-Dimethyldihydroimidazole-2-thione | Desulfurization Precursor |

| Ethyl cyanoacetate | Dipolarophile in Cycloaddition |

| Paraformaldehyde | C1-Source in Cyclocondensation |

Multicomponent and One-Pot Synthesis Protocols

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, offering advantages such as reduced reaction times, simplified purification processes, and minimized waste. researchgate.net These approaches are particularly valuable for constructing heterocyclic scaffolds like dihydroimidazoles.

A common one-pot method for synthesizing 2-imidazolines involves the reaction of aldehydes with 1,2-diamines. researchgate.net For N,N'-disubstituted derivatives like 1,3-dimethyl-2,3-dihydro-1H-imidazole, this would typically involve the cyclization of N,N'-dimethylethylenediamine with a suitable one-carbon source, such as an aldehyde or its equivalent. The reaction often proceeds through an aminal intermediate, which is then oxidized to form the imidazoline (B1206853) ring. researchgate.net Various reagents, including N-bromosuccinimide (NBS), can be used to initiate or mediate this transformation. researchgate.netbohrium.com

The Debus-Radziszewski imidazole synthesis has been adapted into a one-pot protocol to directly produce N,N'-disubstituted imidazolium ionic liquids, which are oxidized forms of the target dihydroimidazole. rsc.orgnih.gov This reaction typically involves four components: a dicarbonyl compound (like glyoxal), an aldehyde, an amine, and ammonium acetate (B1210297). nih.gov By modifying this reaction, for instance by using N,N'-disubstituted diamines, it is possible to generate the corresponding dihydroimidazole or its imidazolium salt in a single step. rsc.orgnih.gov

MCRs have also been developed for synthesizing highly substituted imidazoles, often using catalysts like Brønsted acidic ionic liquids or nano aluminum nitride to drive the reaction under green conditions. ias.ac.insohag-univ.edu.egresearchgate.net These methods can tolerate a wide variety of functional groups on the starting aldehydes and amines. ias.ac.in While many examples focus on creating fully aromatic imidazoles, the principles can be adapted for dihydroimidazole synthesis by controlling the final oxidation step. For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles, and the selectivity can be controlled by the choice of catalyst. rsc.org

Below is a table summarizing various one-pot and multicomponent strategies for the synthesis of imidazoline and imidazole frameworks.

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |

| One-Pot Cyclization | Aldehydes, 1,2-Diamine | N-Bromosuccinimide (NBS) | 2-Imidazolines | researchgate.net |

| One-Pot Cyclization | Olefin, Nitrile, Amine | N-Bromosuccinimide (NBS) | Imidazoline Derivatives | bohrium.com |

| Modified Debus-Radziszewski | Dicarbonyl, Aldehyde, Amine | On-water, one-pot | N,N-disubstituted Imidazolium Salts | rsc.orgnih.gov |

| Four-Component Reaction | Benzil, Aldehyde, Amine, NH4OAc | Diethyl ammonium hydrogen sulfate (B86663) (DEAHS) | 1,2,4,5-Tetrasubstituted Imidazoles | sohag-univ.edu.egresearchgate.net |

| Three/Four Component Reaction | 1,2-Diketone, Aldehyde, Amine/NH4OAc | HBF4–SiO2 | Tri- or Tetrasubstituted Imidazoles | rsc.org |

| One-Pot Cyclocondensation | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aldehyde | Preheated Fly-Ash | Dihydropyrano(2,3-c)pyrazoles | ut.ac.ir |

Regioselective and Stereoselective Synthesis of Dihydroimidazole Frameworks

Controlling regioselectivity and stereoselectivity is paramount when synthesizing complex molecules containing the dihydroimidazole core. Regioselectivity determines the specific arrangement of substituents on the heterocyclic ring, while stereoselectivity controls the three-dimensional orientation of those substituents.

Regioselective synthesis is crucial when using unsymmetrical starting materials. For example, the synthesis of 1,2-disubstituted benzimidazoles, a related fused imidazole system, has been achieved with high regioselectivity using copper-catalyzed methods. deepdyve.com Similar strategies can be envisioned for dihydroimidazoles. The cyclization of an N-substituted diamine with an aldehyde will typically yield a 1,2-disubstituted imidazoline. The precise control over which nitrogen atom attacks which carbon atom can be influenced by electronic and steric factors of the substituents and the reaction conditions. For instance, methods have been developed for the regioselective synthesis of dihydroimidazo[5,1-c] researchgate.netrsc.orgacs.orgtriazine derivatives through a multi-step sequence that carefully controls the position of alkylation. researchgate.net

Stereoselective synthesis focuses on creating specific stereoisomers. This is particularly relevant when the dihydroimidazole ring is substituted at the C2, C4, or C5 positions, creating chiral centers. Palladium-catalyzed alkene carboamination has been developed for the concise synthesis of substituted imidazolidin-2-ones, a related saturated framework, generating two bonds and up to two stereocenters with excellent diastereoselectivity. nih.gov These reactions often proceed via a syn-addition of the nitrogen atom and the aryl group across the double bond. nih.gov Although this example leads to a ketone at the C2 position, similar catalytic approaches could potentially be adapted for dihydroimidazoles. The stereoselective synthesis of other heterocycles, such as polysubstituted 2,5-dihydrofurans, has been achieved with perfect control through the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, highlighting the power of organometallic reagents in controlling stereochemistry. ut.ac.ir

The table below provides examples of synthetic methods where regioselectivity or stereoselectivity is a key consideration in the formation of heterocyclic compounds related to dihydroimidazoles.

| Methodology | Key Feature | Product Framework | Controlling Factors | Reference |

| Pd-Catalyzed Carboamination | Stereoselective | Imidazolidin-2-ones | Catalyst, syn-addition across C=C bond | nih.gov |

| Multi-step Alkylation/Cyclization | Regioselective | Dihydroimidazo[5,1-c] researchgate.netrsc.orgacs.orgtriazines | Sequential N-alkylation of hydantoin (B18101) precursor | researchgate.net |

| Dilithio-diene Cyclization | Regio- and Stereoselective | 2,5-Dihydrofurans | Reaction of specific organolithium intermediate with aldehydes | ut.ac.ir |

| 1,3-Dipolar Cycloaddition | Stereoselective | trans-Imidazolines | Reaction of azomethines with isocyanomethylthiazoles | |

| Biginelli/Click Sequence | Regioselective | 1,2,3-Triazole-Dihydropyrimidinones | Stepwise construction via distinct multicomponent reactions | researchgate.net |

Advanced Synthetic Approaches (e.g., Electrochemical Oxidative Tandem Cyclization)

Modern synthetic chemistry continually seeks more efficient and environmentally benign methods for molecule construction. Advanced approaches, such as those employing electrochemistry, offer alternatives to traditional methods that often require harsh reagents or metal catalysts.

Electrochemical synthesis is a powerful tool for initiating oxidative cyclizations. wustl.edu This technique uses an electric current to generate reactive intermediates under mild conditions, often avoiding the need for chemical oxidants. wustl.edu An electrochemical oxidative tandem cyclization strategy has been developed for synthesizing substituted imidazoles. organic-chemistry.org In one example, aryl ketones and benzylamines are reacted to form 1,2,4-trisubstituted-(1H)-imidazoles in good yields under metal- and oxidant-free conditions through direct C-N bond formation. organic-chemistry.org

Tandem reactions, where multiple bond-forming events occur in a single operation, are particularly attractive. An electrochemically driven tandem cyclization of unsaturated sulfoximines with diselenides has been developed to afford selenium-containing heterocycles. researchgate.net Similar electrochemical strategies have been applied to the oxidative cyclization of N-allylamides to produce oxazolines, which are oxygen analogues of imidazolines. rsc.orgnih.gov These processes demonstrate the feasibility of using electrochemistry to construct five-membered heterocyclic rings through intramolecular cyclization of an olefinic precursor.

A plausible electrochemical approach to the 1,3-dimethyl-2,3-dihydro-1H-imidazole framework could involve the anodic oxidation of a suitable precursor derived from N,N'-dimethylethylenediamine. For example, a tandem reaction could be initiated by the oxidation of an enamine or a related species, followed by intramolecular cyclization. These methods are at the forefront of synthetic chemistry and offer green and efficient pathways to complex heterocyclic structures.

The following table highlights some advanced synthetic methods that could be conceptually applied to the synthesis of dihydroimidazole frameworks.

| Advanced Method | Key Transformation | Product Type | Advantages | Reference |

| Electrochemical Tandem Cyclization | C-N bond formation/cyclization | 1,2,4-Trisubstituted-(1H)-imidazoles | Metal- and oxidant-free, mild conditions | organic-chemistry.org |

| Electrochemical Oxidative Cyclization | Intramolecular cyclization of N-allylamides | CF3-containing oxazolines | Transition-metal- and external-oxidant-free | rsc.orgnih.gov |

| Electrochemical Tandem Cyclization | Selenocyclization of unsaturated sulfoximines | Seleno-heterocycles | Metal- and external oxidant-free, broad scope | researchgate.net |

| Tandem Oxidative Cyclization | General principle | Complex ring skeletons | One-pot, mild conditions, functional group tolerance | wustl.edu |

| Electrochemical C(sp3)–H Amination | Intramolecular C-H amination | Benzo[d]imidazole derivatives | Use of readily available starting materials | acs.org |

Computational and Theoretical Studies of 1h Imidazole, 2,3 Dihydro 1,3 Dimethyl and Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of molecules. For "1H-Imidazole, 2,3-dihydro-1,3-dimethyl-" and its analogs, methods such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are particularly insightful.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO is considered the electron-donating orbital (nucleophilic), while the LUMO is the electron-accepting orbital (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. tandfonline.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

| Orbital | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating, involved in reactions with electrophiles. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting, involved in reactions with nucleophiles. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between bonds and to examine charge transfer processes between filled and vacant orbitals. nih.gov This analysis provides a detailed understanding of hyperconjugation and charge delocalization within a molecule by evaluating the stabilization energies associated with donor-acceptor interactions. nih.gov

Prediction of Molecular Reactivity and Stability (e.g., Electrophilic Index)

Computational chemistry provides various descriptors to predict the reactivity and stability of molecules. Global reactivity parameters, derived from the energies of the frontier molecular orbitals, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following formulas:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

Studies on various heterocyclic compounds have demonstrated the utility of these parameters in predicting reactivity. For instance, a lower chemical hardness and a higher electrophilicity index generally indicate higher reactivity.

Conformational Analysis and Energetics

The three-dimensional structure and conformational preferences of a molecule are crucial for its properties and reactivity. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For "1H-Imidazole, 2,3-dihydro-1,3-dimethyl-", the five-membered dihydroimidazole (B8729859) ring is not planar and can adopt various puckered conformations. The two methyl groups on the nitrogen atoms will have specific spatial orientations in the most stable conformers.

In related systems, such as 1,3-dimethylcyclohexane, conformational analysis reveals the energetic preferences for axial versus equatorial substitution, with steric interactions like 1,3-diaxial interactions playing a significant role in destabilizing certain conformations. youtube.com Similarly, for "1H-Imidazole, 2,3-dihydro-1,3-dimethyl-", the relative orientation of the two methyl groups will be a key determinant of the lowest energy conformation, with steric hindrance between the methyl groups and other ring atoms being a primary factor.

Simulation of Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating reaction mechanisms and identifying the transition states involved. This allows for a detailed understanding of the reaction pathways and the factors that control the reaction kinetics.

A relevant example is the DFT study of the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (a related cyclic urea) from urea (B33335) and N,N'-dimethylethylenediamine. researchgate.net This study elucidated the reaction mechanism, which involves two ammonia (B1221849) removal steps. The calculations revealed high activation barriers for the reaction in the absence of a catalyst. However, when water was included in the simulation as a solvent and catalyst, it was found to facilitate proton transfer, significantly lowering the activation barriers and thus enhancing the reaction rate. researchgate.net The study also investigated possible side reactions and found them to have higher activation barriers due to steric hindrance. researchgate.net Such computational investigations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications in Catalysis and Advanced Organic Synthesis

Role as Precursors to N-Heterocyclic Carbene (NHC) Ligands

1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, serves as a foundational structure for generating saturated N-Heterocyclic Carbenes (NHCs), specifically 1,3-dimethylimidazolidin-2-ylidene. The general and widely adopted method to produce these NHCs involves the deprotonation of the corresponding imidazolinium salt at the C2 position. acs.orgnih.govnih.gov This process typically begins with the synthesis of a stable imidazolinium salt precursor. researchgate.net For instance, symmetrical 1,3-dialkylimidazolium salts can be synthesized through a one-pot condensation of glyoxal, two equivalents of a primary amine (like methylamine), and a C1 building block such as paraformaldehyde. nih.gov

Once the 1,3-dimethylimidazolidinium salt is obtained, treatment with a strong base removes the proton from the carbon atom situated between the two nitrogen atoms, yielding the free carbene. nih.gov This free NHC, 1,3-dimethylimidazolidin-2-ylidene, is a highly reactive species with a lone pair of electrons on the divalent carbon atom, making it a strong σ-donor. researchgate.netnih.gov The stability and reactivity of the resulting NHC can be fine-tuned by modifying the substituents on the nitrogen atoms, although in this case, they are methyl groups. researchgate.net The steric and electronic properties of these NHCs are crucial for their effectiveness in catalytic applications. researchgate.net While unsaturated imidazolium (B1220033) salts are common, saturated versions derived from dihydroimidazole (B8729859) are noted for creating even stronger electron-donating ligands. acs.org

Catalytic Functions of Dihydroimidazole-Derived Systems

The NHC derived from 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, forms highly stable and effective complexes with transition metals, and can also function as an organocatalyst on its own. These catalytic systems are employed in a variety of important organic transformations.

N-Heterocyclic carbenes derived from dihydroimidazoles are exceptional ligands for transition metals like palladium, ruthenium, gold, and silver, forming stable metal-NHC complexes that are highly effective catalysts. nih.govnih.gov These complexes have shown remarkable activity in a wide range of C-C and C-N bond-forming reactions. nih.gov

For example, palladium-NHC complexes are renowned for their catalytic prowess in cross-coupling reactions. researchgate.net Specifically, palladium complexes bearing imidazolin-2-ylidene ligands have demonstrated high efficiency in Heck reactions, which involve the arylation of olefins. rsc.org These catalysts are often robust and can function even in the presence of air. rsc.org Similarly, palladium(II) complexes with mesoionic carbene ligands, which are structurally related, are used in domino Sonogashira coupling/cyclization reactions to synthesize bioactive heterocycles like benzofurans and indoles. nih.gov The strong σ-donating nature of the NHC ligand enhances the stability and catalytic activity of the metal center, making these complexes superior alternatives to traditional phosphine-based catalysts. nih.govnih.gov

A notable example involves a well-defined NHC-Pd(II)-Imidazole complex that effectively catalyzes the Suzuki–Miyaura coupling of aryl sulfonates with arylboronic acids, showcasing the versatility of these systems. acs.org

Table 1: Examples of Metal-Catalyzed Reactions Using Dihydroimidazole-Derived NHC Complexes

| Catalytic Reaction | Metal Center | Substrates | Product Type |

|---|---|---|---|

| Heck Reaction | Palladium | Aryl halides, Olefins | Arylated olefins |

| Suzuki-Miyaura Coupling | Palladium | Aryl sulfonates, Arylboronic acids | Biaryl compounds |

| Sonogashira Coupling/Cyclization | Palladium | 2-Iodoarenes, Terminal alkynes | Benzofurans, Indoles |

| Amide Formation | Ruthenium | Alcohols, Amines | Amides |

This table summarizes common transformations where metal complexes of NHCs derived from dihydroimidazole systems are used as catalysts.

Beyond their role as ligands in metal catalysis, N-Heterocyclic Carbenes can function as potent organocatalysts, driving reactions without the need for a transition metal. acs.orgnih.gov The NHC derived from 1,3-dimethylimidazolidine (B15366825) is a prime example of a saturated carbene used in this context. acs.org In a rare instance for organocatalytic reactions, a saturated imidazolinium-derived carbene precursor proved to be the optimal catalyst for certain annulation reactions. acs.orgnih.gov

A cornerstone of NHC organocatalysis is the concept of "umpolung" or polarity inversion. nih.gov The NHC catalyst can convert an electrophilic aldehyde carbon into a nucleophilic species known as the Breslow intermediate. acs.orgnih.govacs.org This key intermediate is central to many NHC-catalyzed transformations, including the benzoin (B196080) condensation and the Stetter reaction. nih.govnih.gov The Stetter reaction, for instance, involves the addition of an aldehyde to a Michael acceptor to form 1,4-dicarbonyl compounds. nih.gov

The reactivity of these systems can be extended to various substrates. For example, NHCs catalyze the coupling of aldehydes to alkynes to produce chromene products. acs.org These organocatalytic methods offer a powerful, metal-free approach to constructing complex molecular architectures. nih.gov

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a critical area of research. N-Heterocyclic carbene complexes have emerged as promising catalysts for this transformation. nih.govacs.orgresearchgate.net Both photochemical and electrochemical methods have been developed for the catalytic reduction of CO₂. nih.gov

Rhenium(I) bipyridine complexes containing NHC ligands have been shown to be highly selective photocatalysts for the reduction of CO₂ to carbon monoxide (CO), exhibiting good quantum efficiency. nih.govrsc.org Replacing a carbonyl ligand with a more strongly donating NHC ligand can shift the complex's absorption to lower energy, allowing it to harvest visible light for the catalytic process. nih.govrsc.org

In the realm of electrocatalysis, iron complexes with macrocyclic tetracarbene ligands, which can be seen as organometallic analogues of heme, mediate the selective conversion of CO₂ to CO with high efficiency and very fast catalytic rates. acs.orgresearchgate.netchemrxiv.org The strong σ-donating and redox-inactive nature of the NHC scaffold leads to metal-centered reduction, which is key to the catalytic cycle. acs.orgresearchgate.net Furthermore, research has demonstrated the possibility of a net photochemical reduction of CO₂ through the photolysis of an excited state donor in the presence of 1,3-dimethylimidazolium-2-carboxylate, which is a CO₂ adduct of the corresponding NHC. nih.gov

Table 2: Research Findings on CO₂ Reduction with Dihydroimidazole-Derived Systems

| Catalyst System | Method | Product | Key Finding |

|---|---|---|---|

| Rhenium(I) bipyridine NHC complex | Photocatalysis | Carbon Monoxide (CO) | Highly selective with good quantum efficiency (10%). nih.govrsc.org |

| Macrocyclic tetracarbene iron complex | Electrocatalysis | Carbon Monoxide (CO) | Faradaic efficiency over 90% with a high catalytic rate. acs.orgresearchgate.netchemrxiv.org |

| 1,3-Dimethylimidazolium-2-carboxylate with photosensitizer | Photocatalysis | Reduced CO₂ products | Demonstrates net photochemical reduction of CO₂. nih.gov |

This table presents key research findings on the use of dihydroimidazole-derived NHC complexes in the catalytic reduction of carbon dioxide.

Utility as Reagents and Building Blocks in Complex Molecule Synthesis

Aside from its role in generating catalysts, the 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- scaffold is a valuable building block for synthesizing more elaborate molecules, particularly other heterocyclic systems.

The imidazolidine (B613845) ring system serves as a versatile platform for constructing a variety of other heterocyclic structures. For example, metal-free protocols have been developed for synthesizing substituted imidazolidines through the ring-opening cyclization of activated aziridines with N-benzylanilines, a process that can be catalyzed by a conjugated organic polymer under light. rsc.org

Furthermore, the core structure is integral to the synthesis of imidazolidin-2-ones, which are important motifs in pharmaceuticals and natural products. mdpi.com Catalytic methods, such as the diamination of unsaturated carbon-carbon bonds, provide an elegant route to these cyclic ureas. mdpi.com For instance, palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes can produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivity. mdpi.com

The reactivity of the derived NHC itself can be harnessed to create new heterocyclic systems. NHC-catalyzed annulation reactions are a powerful tool in organic synthesis. These reactions often proceed through the formation of a key intermediate, such as an α,β-unsaturated acylazolium, which can then undergo cyclization to form products like cyclopropanes or dihydropyranones. acs.orgyoutube.com The ability to use the dihydroimidazole framework as a starting point for such a wide array of heterocyclic compounds underscores its importance as a fundamental building block in modern organic synthesis. nih.govnih.gov

Chiral Auxiliaries and Mediators in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgscielo.org.mx This strategy is fundamental in producing enantiomerically pure compounds, particularly in the pharmaceutical industry. wikipedia.org The auxiliary provides a chiral environment that forces a reaction to proceed with a high degree of stereoselectivity, after which it can be removed and ideally recycled. scielo.org.mx

While direct applications of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- as a chiral auxiliary are not extensively documented, its structural analogues, particularly chiral imidazolidin-2-ones, have proven to be exceptionally effective in this role. researchgate.netnih.gov These auxiliaries, often derived from natural sources like tartaric acid, are used to control the stereochemical outcome of a wide range of reactions, including alkylations and aldol (B89426) reactions. researchgate.net The imidazolidine framework, a saturated version of the dihydroimidazole ring, provides a rigid and predictable conformational bias necessary for high diastereoselectivity. nih.gov

The success of these related compounds suggests the potential of chiral derivatives of the 2,3-dihydro-1,3-dimethyl-1H-imidazole scaffold in stereoselective transformations. The development of chiral versions of this heterocycle could offer new mediators for asymmetric synthesis, building upon the established principles of related five-membered nitrogen heterocycles. researchgate.netnih.gov

Table 1: Examples of Imidazolidin-2-one Based Chiral Auxiliaries

| Chiral Auxiliary Name | Parent Compound Source | Typical Application | Reference |

|---|---|---|---|

| 4,5-Dimethylimidazolidin-2-one | Natural Tartaric Acid | Diastereoselective aldol and alkylation reactions | researchgate.net |

| Asparagine-based imidazolidin-2-ones | Asparagine | Diels-Alder reactions | researchgate.net |

| 2-Oxoimidazolidine-4-carboxylate | Amino Acids | Stereospecific amination | researchgate.net |

| Polystyrene-supported chiral hydantoin (B18101) | Hydantoin | Asymmetric aldol reactions | researchgate.net |

Precursors for the Generation of Reactive Intermediates (e.g., Ylides)

The 2,3-dihydro-1,3-dimethyl-1H-imidazole structure is a direct precursor to valuable reactive intermediates used in organic synthesis. While not forming traditional phosphorus or sulfur ylides directly, its derivatives are key to generating N-heterocyclic carbenes (NHCs) and N-heterocyclic olefins (NHOs), which exhibit ylide-like reactivity.

The pathway to these intermediates typically begins with the formation of a 1,3-dimethylimidazolium (B1194174) salt. wikipedia.org This can be achieved through the quaternization of 1-methylimidazole (B24206) with a methylating agent to produce the 1,3-dimethylimidazolium cation. researchgate.net Alternatively, oxidation or dehydrogenation of the 2,3-dihydro-1,3-dimethyl-1H-imidazole ring can yield the same aromatic imidazolium cation. These imidazolium salts are stable, often crystalline solids that serve as convenient precursors, or "pre-catalysts," for NHCs. wikipedia.orgrsc.org

Deprotonation of the 1,3-dimethylimidazolium salt at the C2 position, the carbon atom situated between the two nitrogen atoms, generates the corresponding N-heterocyclic carbene. This species is a neutral, divalent carbon compound that is isoelectronic with an ylide and exhibits potent nucleophilic and basic character.

Furthermore, derivatives of the 2,3-dihydro-1H-imidazole core can form N-heterocyclic olefins (NHOs), which are powerful neutral carbon-based nucleophiles with reactivity patterns that resemble ylides. lmu.delmu.de For example, the related compound 1,3-dimethyl-2-methylene-2,3-dihydro-1H-benzo[d]imidazole is classified as an NHO and its high nucleophilicity has been quantified and catalogued in reactivity databases. lmu.delmu.de The generation of such methylene (B1212753) derivatives (exocyclic ylides) from the corresponding saturated imidazolium precursors provides a route to highly reactive intermediates for carbon-carbon bond formation. The generation of nitrile ylides has also been associated with the formation of imidazole (B134444) rings through cycloaddition reactions with their imidoyl chloride precursors. rsc.org

Table 2: Reactive Intermediates Derived from Imidazole Scaffolds

| Precursor Type | Reactive Intermediate | Generation Method | Key Characteristics | Reference |

|---|---|---|---|---|

| 1,3-Dialkylimidazolium Salt | N-Heterocyclic Carbene (NHC) | Deprotonation at C2 | Strong nucleophile; stable carbene | wikipedia.org |

| Imidazolium Salt Derivative | N-Heterocyclic Olefin (NHO) / Exocyclic Ylide | Deprotonation of an exocyclic C-H bond | Highly nucleophilic; ylide-like reactivity | lmu.delmu.de |

| Imidoyl Chloride | Nitrile Ylide | Base-catalyzed dehydrochlorination | 1,3-dipole used in cycloadditions | rsc.org |

Coordination Chemistry of Dihydroimidazole Ligands and Metal Complexes

Design and Synthesis of Metal Complexes Incorporating Dihydroimidazole (B8729859) Ligands

The synthesis of metal complexes with a ligand like 1,3-dimethyl-2,3-dihydro-1H-imidazole would typically involve the reaction of a suitable metal precursor with the isolated ligand. The 2,3-dihydro-1H-imidazole ring system is a precursor to N-heterocyclic carbenes (NHCs). The deprotonation of the corresponding imidazolium (B1220033) salt at the C2 position would generate the free carbene, which is a potent σ-donor.

General synthetic strategies would include:

Reaction with Metal Halides: The most direct method involves reacting the NHC, generated in situ or used as an isolated species, with a metal halide (e.g., PdCl₂, NiBr₂, AuCl). The NHC displaces labile solvent or halide ligands to form the complex.

Transmetalation: A pre-formed NHC-metal complex, often with silver(I) (e.g., [Ag(NHC)₂]⁺), can be used to transfer the NHC ligand to another metal center. This method is particularly useful for metals that are sensitive to the basic conditions required for direct deprotonation.

Oxidative Addition: For metals in low oxidation states, the C-H bond at the C2 position of an imidazolium salt can be activated through oxidative addition, leading to the formation of a metal-hydride NHC complex. youtube.com

The choice of metal precursor, solvent, and reaction temperature would be critical in isolating the desired complex and would be determined through empirical investigation.

Investigation of Ligand Binding Modes and Coordination Geometries

The coordination of 1,3-dimethyl-2,3-dihydro-1H-imidazole would primarily occur through the C2 carbene carbon atom, forming a strong metal-carbon σ-bond. This is the defining binding mode for N-heterocyclic carbenes.

The resulting coordination geometry is dictated by the coordination number of the central metal ion and its electronic configuration. wikipedia.orglibretexts.orglibretexts.org Common geometries include:

Linear: For coordination number 2 (e.g., with Ag(I), Au(I)). youtube.com

Square Planar: For coordination number 4, particularly with d⁸ metals like Ni(II), Pd(II), and Pt(II). libretexts.org

Tetrahedral: Also for coordination number 4, common for metals like Zn(II) or Co(II). libretexts.org

Octahedral: For coordination number 6, which is very common for a wide range of transition metals. wikipedia.orglibretexts.org

Table 1: Common Coordination Geometries and Examples

| Coordination Number | Geometry | Ideal Bond Angles | Example Metal Ions |

|---|---|---|---|

| 2 | Linear | 180° | Ag(I), Au(I), Cu(I) |

| 4 | Tetrahedral | 109.5° | Zn(II), Co(II), Fe(III) |

| 4 | Square Planar | 90°, 180° | Ni(II), Pd(II), Pt(II), Rh(I) |

| 5 | Trigonal Bipyramidal | 90°, 120°, 180° | Fe(0), Cu(II) |

| 6 | Octahedral | 90°, 180° | Cr(III), Co(III), Ru(II), Fe(II) |

Analysis of Metal-Ligand Electronic Interactions and Their Influence on Reactivity

The metal-ligand bond in an NHC complex like one formed with 1,3-dimethyl-2,3-dihydro-1H-imidazole is primarily a strong σ-bond, resulting from the donation of the carbene lone pair into a vacant metal d-orbital. libretexts.org Unlike phosphine (B1218219) ligands, the π-acceptor character of NHCs is generally considered weak.

Key aspects of the electronic interactions include:

σ-Donation: NHCs are very strong σ-donors, which increases the electron density on the metal center. This strong donation stabilizes higher oxidation states of the metal.

π-Backbonding: There is a possibility of π-backbonding from filled metal d-orbitals into the vacant π* orbitals of the NHC ligand, but this interaction is significantly less pronounced compared to ligands like CO or phosphines.

These electronic properties profoundly influence the reactivity of the metal complex. youtube.com The strong σ-donation can enhance the rates of oxidative addition at the metal center and can influence the kinetics and thermodynamics of ligand substitution reactions. The stability of the M-C bond often leads to robust complexes that can withstand harsh catalytic conditions.

Applications in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

While there is no specific literature on using 1,3-dimethyl-2,3-dihydro-1H-imidazole in MOFs or supramolecular assemblies, NHC ligands, in general, can be incorporated into such structures.

Metal-Organic Frameworks (MOFs): To be used in MOFs, the ligand would need to be functionalized with additional coordinating groups (e.g., carboxylates, pyridyls) to act as a linker between metal nodes. A bifunctional linker containing the NHC moiety could be designed to pre-coordinate to one metal center, with the other functional group then linking to form the extended framework.

Supramolecular Assemblies: In supramolecular chemistry, NHC-metal complexes can act as building blocks ("synthons") for creating larger, discrete structures like molecular cages, boxes, or capsules. nih.gov The defined coordination geometry of the NHC-metal unit (e.g., linear or square planar) can direct the self-assembly process when combined with appropriate organic linkers. nih.gov The stability of the NHC-metal bond is advantageous for creating robust and persistent supramolecular architectures.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and purity of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- is expected to show distinct signals corresponding to the different proton environments in the molecule. The symmetry of the molecule influences the number of unique signals.

N-Methyl Protons (N-CH₃): The protons of the two methyl groups attached to the nitrogen atoms are chemically equivalent and would appear as a single, sharp singlet. This signal is anticipated in the upfield region, characteristic of protons on a carbon adjacent to a nitrogen atom.

Methylene (B1212753) Protons (-CH₂-CH₂-): The four protons on the C4 and C5 carbons of the imidazolidine (B613845) ring form an A₂B₂ or more likely an AA'BB' spin system. They are expected to appear as a multiplet or a set of multiplets in the spectrum.

C2 Proton (-N-CH-N-): The proton at the C2 position, situated between the two nitrogen atoms, is highly deshielded and would appear as a distinct singlet further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, three distinct signals are expected:

N-Methyl Carbons (N-CH₃): A single signal for the two equivalent methyl carbons.

Methylene Carbons (-CH₂-CH₂-): A single signal for the equivalent C4 and C5 carbons.

C2 Carbon (-N-CH-N-): A characteristic downfield signal for the carbon atom bonded to two nitrogen atoms.

Interactive Data Table: Predicted NMR Chemical Shifts for 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-Methyl | ¹H | ~2.5 - 3.0 | Singlet (s) | Signal for 6 protons of two equivalent CH₃ groups. |

| Methylene | ¹H | ~3.0 - 3.5 | Multiplet (m) | Signal for 4 protons of the -CH₂-CH₂- moiety. |

| C2-H | ¹H | ~4.5 - 5.5 | Singlet (s) | Signal for the proton between two nitrogen atoms. |

| N-Methyl | ¹³C | ~35 - 45 | Quartet (in coupled) | Signal for two equivalent CH₃ carbons. |

| Methylene | ¹³C | ~45 - 55 | Triplet (in coupled) | Signal for two equivalent CH₂ carbons. |

| C2 | ¹³C | ~75 - 85 | Triplet (in coupled) | Signal for the C2 carbon between two nitrogens. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, the key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the ring and involving the methyl groups typically appear in the 1000-1350 cm⁻¹ range.

CH₂ Bending: The scissoring (bending) vibration of the methylene groups is anticipated around 1450-1470 cm⁻¹.

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl groups occur near 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Studies on related imidazole (B134444) and imidazoline (B1206853) compounds confirm the assignment of these characteristic bands. For example, analysis of imidazole and 2-methylimidazole (B133640) shows distinct peaks for C-H and C-N stretching. iomcworld.com Similarly, research on 2-phenyl-2-imidazoline (B1199978) identifies N-H stretching and C-H in-plane bending vibrations, which, while different in the N-H aspect, establishes the regions for the core ring vibrations. scirp.org The absence of N-H stretching (typically 3200-3500 cm⁻¹) and C=N stretching (around 1650 cm⁻¹) would be a key confirmation of the 2,3-dihydro-1,3-dimethyl- structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. msu.edu For 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- (molecular formula C₅H₁₂N₂), the molecular weight is 100.16 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at a mass-to-charge ratio (m/z) of 100. As the compound contains two nitrogen atoms, this adheres to the nitrogen rule (an even molecular weight corresponds to an even number of nitrogen atoms). msu.edu

Major Fragment Ions: The fragmentation would likely proceed through pathways common for cyclic amines.

Loss of a methyl group ([M-15]⁺) resulting in a fragment at m/z 85.

Alpha-cleavage, involving the breaking of a C-C bond adjacent to a nitrogen atom, could lead to the opening of the ring and subsequent fragmentation.

Cleavage of the ring could produce stable fragments. For example, fission across the C2-N1 and C4-C5 bonds could lead to various charged species.

Analysis of related imidazoles via GC-MS has shown characteristic fragmentation patterns that help in their identification. iomcworld.com The fragmentation of the target compound would provide definitive evidence of its specific substitution pattern.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-

| m/z | Proposed Fragment | Formula of Fragment | Notes |

| 100 | [M]⁺ | [C₅H₁₂N₂]⁺ | Molecular Ion |

| 85 | [M - CH₃]⁺ | [C₄H₉N₂]⁺ | Loss of a methyl group |

| 57 | [CH₃-N=CH-CH₂]⁺ | [C₃H₇N]⁺ | Ring cleavage fragment |

| 42 | [CH₂=N-CH₃]⁺ | [C₂H₅N]⁺ | A stable iminium ion fragment |

Single-Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction: If a suitable single crystal of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- can be grown, this technique would provide definitive data on bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as van der Waals forces, that dictate the crystal packing. Detailed crystallographic studies on related salts, such as 2,3-dimethyl-1H-imidazol-3-ium chloride and a 2,3-dimethyl-1H-imidazol-3-ium benzenesulfonate (B1194179) co-crystal, have been performed. nih.govnih.gov These studies reveal precise N-C and C-C bond lengths within the ring and the geometry of the methyl substitutions, providing a strong predictive basis for the solid-state structure of the neutral target molecule. nih.govnih.gov

Powder X-ray Diffraction (PXRD): For a polycrystalline (powder) sample, PXRD provides a characteristic diffraction pattern. This pattern can be used to identify the compound, assess its purity, and study its crystal phase. Comparative PXRD studies on imidazole and 2-methylimidazole have shown distinct diffraction peaks corresponding to their unique crystal structures. iomcworld.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- is a diamagnetic molecule (no unpaired electrons), ESR can be used to study radical species derived from it.

For instance, if the compound undergoes a one-electron oxidation, it would form a radical cation. ESR spectroscopy would be crucial for characterizing this radical. The spectrum's g-factor and hyperfine coupling constants (interactions between the unpaired electron and magnetic nuclei like ¹H and ¹⁴N) would provide insight into the distribution of the unpaired electron's spin density across the molecule. Studies on imidazole radical cations show that the spin density is distributed asymmetrically between the two nitrogen atoms. rsc.org Similar principles would apply to the radical cation of the dihydro- derivative, allowing for the mapping of its electronic structure. The technique is also used to detect short-lived radicals formed by reactions, for example, with hydroxyl radicals. huji.ac.ilnih.gov

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals.

The electronic absorption profile of 1H-Imidazole, 2,3-dihydro-1,3-dimethyl- is expected to be significantly different from that of aromatic imidazoles.

Aromatic Imidazoles: These compounds possess a conjugated π-electron system and exhibit strong π → π* transitions, typically around 206-210 nm. wikipedia.orgnist.gov

1H-Imidazole, 2,3-dihydro-1,3-dimethyl-: As a saturated heterocycle, it lacks this conjugation. Its UV absorption spectrum is expected to be dominated by n → σ* (non-bonding to sigma-antibonding) transitions associated with the lone pair electrons on the nitrogen atoms. These transitions are generally of lower intensity and occur at shorter wavelengths, likely below 200 nm, in the far-UV region. The absence of significant absorption above 220 nm would be a key indicator of the saturated ring structure. Studies on other imidazoline derivatives lacking full aromaticity confirm that their absorption profiles differ from conjugated systems. iomcworld.comscirp.org

Chemometric Approaches for Spectroscopic Data Analysis (e.g., Principal Component Analysis)

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov When large datasets of spectra (e.g., from NMR or IR) are generated, chemometric techniques like Principal Component Analysis (PCA) are invaluable. sci-hub.se

For 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-, chemometrics could be applied in several ways:

Quality Control: PCA can be used to analyze batches of spectra to ensure consistency and purity. Outliers in a PCA scores plot could indicate a contaminated or improperly synthesized batch. spectroscopyonline.com

Reaction Monitoring: By collecting spectra over the course of a reaction that produces the target compound, PCA can help identify the presence of reactants, intermediates, and products, and track the reaction's progress.

Interaction Studies: Subtle changes in the NMR or IR spectrum of the compound upon interaction with other molecules can be amplified and interpreted using chemometric models, providing insight into non-covalent interactions or complex formation.

These multivariate analysis methods allow researchers to reduce the complexity of large spectral datasets into more easily interpretable plots, revealing hidden patterns and relationships within the data. nih.govspectroscopyonline.com

Structure Property Relationships in Dihydroimidazole Systems Non Biological Focus

Influence of Substituent Effects on Chemical Reactivity and Stability

The reactivity and stability of dihydroimidazole (B8729859) systems are highly sensitive to the nature of the substituents on the imidazole (B134444) or benzimidazole (B57391) ring. In the context of n-doping, many dihydroimidazole derivatives function as hydride (H⁻) donors. beilstein-journals.org The stability of the resulting cation after hydride transfer is a key factor in their reactivity.

Aryl Substituents at the 2-Position: The introduction of an aryl group at the C2 position is a common strategy. The electronic nature of this aryl group significantly influences the molecule's properties. Electron-donating groups on the 2-aryl substituent can increase the electron density at the core, enhancing the hydride-donating ability and reactivity. Conversely, electron-withdrawing groups can decrease the reactivity. rsc.org For instance, studies on 2-aryl benzimidazoles have shown that the nature and position of substituents on the aryl ring affect their biological and chemical properties. nih.govresearchgate.net

Substituents on the Benzene (B151609) Ring (in Benzimidazoles): For 2,3-dihydro-1H-benzimidazole systems, substituents on the fused benzene ring also play a crucial role. Electron-donating groups can enhance the stability of the resulting benzimidazolium cation, thereby increasing the driving force for the doping reaction. For example, the introduction of dimethoxy groups has been shown to accelerate the reaction of these dopants with organic semiconductors. beilstein-journals.org

The stability of these compounds is also a critical factor, especially for applications like n-dopants which need to be air-stable for practical use. While many strong n-dopants are highly air-sensitive, dihydrobenzimidazole derivatives are known for their relative stability in air. beilstein-journals.org However, their stability in solution can be limited. For example, some derivatives show degradation in solution when exposed to ambient light and air over a day. researchgate.net

Modulating Electronic and Redox Properties through Structural Modification

The electronic and redox properties, such as HOMO/LUMO energy levels and redox potentials, are fundamental to the function of dihydroimidazoles, particularly as n-dopants. These properties can be systematically tuned through chemical synthesis.

Energy Level Tuning: The primary goal in designing n-dopants is to have a sufficiently high HOMO level to enable electron transfer to the host semiconductor's LUMO. In dihydrobenzimidazole systems, this is often achieved by introducing electron-donating groups. A study on two benzimidazoline-based dopants, BIBDTO and BBIBDTO, found that the latter, with an additional benzimidazole functional group, possessed a higher energy level, which was more favorable for charge transfer. doaj.org

Redox Potential: The redox potential of the dopant determines its ability to reduce a specific semiconductor. The doping process can proceed through different mechanisms, including direct electron transfer or hydride transfer. For many 1,3-dimethyl-2-aryl-2,3-dihydro-1H-benzimidazole (DMBI-H) derivatives, the reaction with a semiconductor is initiated by a hydride transfer, rather than a simple electron transfer. beilstein-journals.org The redox properties are influenced by structural changes that stabilize the resulting oxidized species. For instance, the introduction of 2-aryl groups can stabilize the radical cations formed during the doping process. beilstein-journals.org

The following table summarizes how different structural modifications can affect the electronic and redox properties of dihydrobenzimidazole derivatives:

| Structural Modification | Effect on Properties | Rationale |

| Electron-donating groups on 2-aryl substituent | Higher HOMO level, more favorable oxidation potential | Increases electron density, making hydride or electron donation easier. |

| Electron-withdrawing groups on 2-aryl substituent | Lower HOMO level, less favorable oxidation potential | Decreases electron density on the core structure. |

| Extended π-conjugation on 2-aryl substituent | Can modulate HOMO/LUMO levels and absorption spectra | Affects the overall electronic structure of the molecule. |

| Substituents on the benzimidazole ring | Can stabilize the resulting cation | Electron-donating groups enhance the stability of the positively charged species formed after doping. beilstein-journals.org |

Structure-Property Relationships in Materials Science Applications (e.g., n-dopants for Organic Semiconductors)

The performance of dihydroimidazole derivatives as n-dopants is a direct consequence of the structure-property relationships discussed above. The goal is to achieve high conductivity in the doped organic semiconductor film with good stability.

Doping Efficiency and Conductivity: The efficiency of doping depends on several factors, including the energy level alignment between the dopant and the host material, and the miscibility of the two components. Research has shown that even with favorable energy levels, poor miscibility between the dopant and the host polymer can limit the doping efficiency. researchgate.net The choice of substituents can influence this miscibility.

A study comparing two benzimidazoline-based dopants, BIBDTO and BBIBDTO, in a fullerene derivative host (PTEG-2) demonstrated these effects. BBIBDTO, with its higher energy level, was more effective at lower concentrations. However, at higher concentrations, its larger volume likely disrupted the microstructure of the host material, limiting conductivity. In contrast, BIBDTO achieved the highest conductivity (0.29 S cm⁻¹) at a higher doping concentration (15 mol%). doaj.org This highlights the trade-off between favorable electronic properties and potential morphological disruption.

The table below shows conductivity data for an organic semiconductor (PTEG-2) doped with different concentrations of benzimidazoline-based dopants.

| Dopant | Doping Concentration (mol%) | Conductivity (S cm⁻¹) |

| BIBDTO | 5 | ~0.08 |

| 10 | ~0.20 | |

| 15 | 0.29 | |

| BBIBDTO | 5 | ~0.12 |

| 10 | 0.15 | |

| 15 | ~0.14 | |

| Data derived from graphical representations in doaj.org |

Mechanism of Doping: As mentioned, many dihydrobenzimidazole dopants operate through a hydride or hydrogen atom transfer mechanism. beilstein-journals.orgresearchgate.net This ultimately leads to the formation of radical anions on the host semiconductor, which are the charge carriers responsible for increased conductivity. researchgate.net This multi-step process is more complex than simple electron transfer and its efficiency is highly dependent on the specific chemical structures of both the dopant and the semiconductor.

Impact of Molecular Conformation on Material Performance

The three-dimensional shape and flexibility of the dopant molecule can have a profound impact on its performance within a host material.

Planarity and Intermolecular Interactions: The planarity of the dopant molecule can influence how it integrates into the host material's structure. More planar dopant ions may allow for better π-π stacking and ordering within the doped film, potentially leading to higher charge carrier mobility. Dimeric dopants based on dihydrobenzimidazole have been developed to offer more planar dopant ions compared to some organometallic alternatives. researchgate.net

Steric Hindrance: The size and conformation of substituents can create steric hindrance, which may affect the dopant's ability to approach the host molecule for an effective doping reaction. This can also influence the morphology of the doped film. While some steric bulk can improve solubility and processing, excessive bulk can disrupt the packing of the host semiconductor, leading to lower conductivity. doaj.org

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes for Dihydroimidazoles

The synthesis of imidazole (B134444) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. mdpi.com Traditional synthetic methods often rely on volatile organic solvents and harsh reaction conditions. In contrast, modern approaches are being developed to provide more environmentally benign pathways to dihydroimidazoles and related structures.

Key green strategies include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes the use and disposal of hazardous organic solvents. asianpubs.org For instance, the condensation of diamines with carbonyl compounds to form dihydrobenzimidazoles has been successfully achieved without any solvent or catalyst. rsc.org

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Researchers have developed methods for the synthesis of imidazole-based hybrids in water, demonstrating that it can be a viable medium for such transformations. nih.gov

Renewable Starting Materials: A forward-looking approach involves utilizing abundant, renewable resources for ligand design. nih.gov For example, xanthines like caffeine (B1668208) and theophylline, which are natural products, have been used to create nickel-NHC complexes, offering a sustainable alternative to traditional imidazol-2-ylidenes. nih.gov

Recyclable Catalysts: The development of recyclable catalysts, such as Fe/Al pillared clay, for the synthesis of related heterocyclic compounds like dihydropyrimidinones, represents another significant green chemistry approach that could be adapted for dihydroimidazole (B8729859) synthesis. nih.gov

Table 1: Comparison of Synthetic Approaches for Imidazole Derivatives

| Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvent | Often uses volatile organic compounds (VOCs) like THF, DCM, DMSO. nih.gov | Prioritizes water nih.gov, ionic liquids, or solvent-free conditions. asianpubs.orgrsc.org |

| Catalyst | May use stoichiometric reagents or non-recyclable catalysts. | Employs recyclable heterogeneous catalysts nih.gov or catalyst-free systems. rsc.org |

| Energy Input | Frequently requires high temperatures and prolonged reaction times. | Aims for lower temperatures (e.g., room temperature) and shorter reaction times. nih.gov |

| Starting Materials | Typically petroleum-derived. | Explores use of renewable biomass and natural products. nih.gov |

| Waste Generation | Higher E-Factor (Environmental Factor) due to solvent and byproduct waste. mdpi.com | Lower E-Factor through atom economy and reduced solvent use. |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The NHCs derived from dihydroimidazoles are powerful organocatalysts. While their role in established reactions like benzoin (B196080) and Stetter condensations is well-documented, current research focuses on expanding their catalytic repertoire into unconventional transformations.

Emerging catalytic frontiers include:

Oxidative and Redox-Neutral Catalysis: NHCs can facilitate reactions that go beyond simple polarity reversal (umpolung). nih.gov They can generate electrophilic acyl azolium intermediates, enabling redox-neutral esterification or oxidative transformations in the presence of an external oxidant. acs.org

Polymerization Reactions: NHC complexes of transition metals and rare-earth elements are proving to be effective catalysts for various polymerization reactions. mdpi.com For instance, NHC-ligated scandium complexes show very high activity for α-olefin polymerization. mdpi.com Abnormal NHCs have also been used as metal-free catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone. rsc.org

Small Molecule Activation: A significant area of new research is the use of NHCs to activate small, relatively inert molecules. This includes the catalytic conversion of carbon dioxide (CO2) into valuable chemicals like methanol (B129727) or its use in carboxylation reactions. nih.govresearchgate.netmdpi.com

Unconventional Reaction Pathways: Research into abnormal and remote NHCs, where the carbene center is not at the typical C2 position of the imidazole ring, is revealing new catalytic activities. sonar.ch These catalysts can participate in unique C-H bond activation and cross-coupling reactions, sometimes with reactivity that is distinct from their "normal" counterparts. rsc.org

Table 2: Novel Catalytic Transformations Enabled by NHCs

| Reaction Type | Catalyst System | Transformation Achieved | Reference |

|---|---|---|---|

| Oxidative Esterification | Thiazolium precatalyst / MnO2 | Oxidation of aldehydes to esters. | nih.gov |

| [4+2] Cycloaddition | Chiral Triazolium NHC | Asymmetric synthesis of organosilanes. | rsc.org |

| Ring-Opening Polymerization | Abnormal NHC (metal-free) | Polymerization of ε-caprolactone and rac-lactide. | rsc.org |

| CO2 Hydrosilylation | NHC-functionalized MOF | Conversion of CO2 to methanol equivalents under ambient conditions. | nih.gov |

| Suzuki-Miyaura Coupling | Abnormal NHC-Palladium Complex | Cross-coupling of aryl chlorides. | rsc.org |

| C-C Coupling | NHC-Copper Complex | Electrocatalytic hydrogenation and C-C coupling of benzaldehyde. | nih.gov |

Integration of Dihydroimidazole Derivatives into Advanced Functional Materials

The stability and strong bonding of NHCs make them excellent candidates for integration into advanced functional materials. acs.orgcapes.gov.br This field has moved beyond using them as simple ligands to incorporating them as fundamental building blocks of materials with unique properties.

Key areas of integration include:

Surface Functionalization: NHCs form highly stable self-assembled monolayers (SAMs) on metal surfaces, which are significantly more robust than traditional thiol-based SAMs. nih.gov These NHC SAMs can be patterned using electron beams to create carbon nanomembranes (CNMs) for applications in ultrafiltration and nanolithography. nih.gov

Metal-Organic Frameworks (MOFs): Dihydroimidazole precursors can be designed as linkers in MOFs. A particularly innovative strategy is the postsynthetic modification of a MOF to generate NHC sites within the framework. nih.gov Such NHC-functionalized MOFs have shown exceptional catalytic activity, for instance, in the conversion of CO2 to methanol. nih.gov

Functional Polymers and Nanoparticles: NHCs are used to functionalize polymers and stabilize metal nanoparticles. researchgate.net The strong NHC-metal bond imparts high stability to the resulting hybrid nanomaterials, which is crucial for applications in heterogeneous catalysis. researchgate.net

Solar Energy Conversion: While still an emerging area, the electronic properties of NHC-metal complexes make them potential candidates for applications in light-harvesting and solar energy conversion. Their tunability allows for the rational design of complexes with specific photophysical properties.

Table 3: Dihydroimidazole/NHC Derivatives in Advanced Materials

| Material Type | Role of Dihydroimidazole/NHC | Potential Application | Reference |

|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Forms robust, ordered layers on metal surfaces (e.g., gold). | Nanolithography, surface protection, formation of carbon nanomembranes. | nih.gov |

| Metal-Organic Frameworks (MOFs) | Acts as a catalytic site generated via postsynthetic modification. | Heterogeneous catalysis (e.g., CO2 reduction), gas storage. | nih.gov |

| Metal Nanoparticles (MNPs) | Serves as a stabilizing ligand on the nanoparticle surface. | Heterogeneous catalysis, sensing. | researchgate.net |

| Organometallic Assemblies | Forms structural framework of metallacycles (e.g., molecular squares). | Host-guest chemistry, molecular sensing, stimuli-responsive materials. | acs.org |

Application of Advanced Computational Design in Dihydroimidazole Chemistry